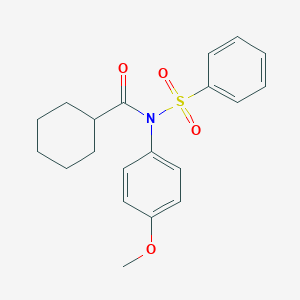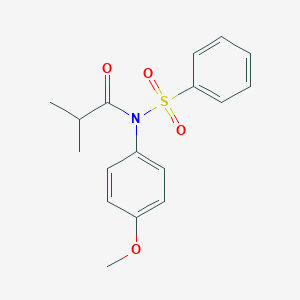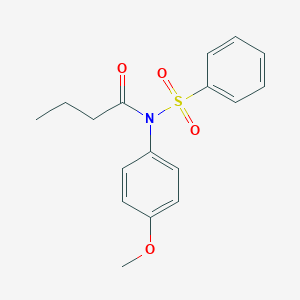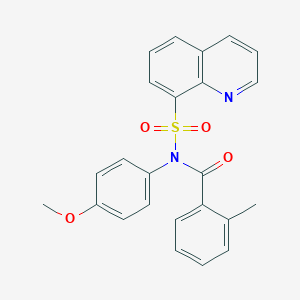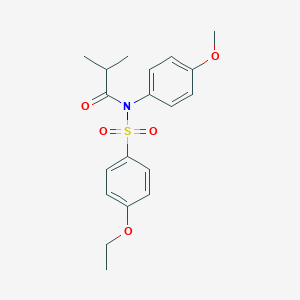![molecular formula C17H15BrF3NO2 B284121 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mécanisme D'action
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of B-Raf, a protein kinase that is frequently mutated in various cancers. By inhibiting B-Raf, this compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide have been extensively studied. It has been found to inhibit the phosphorylation of various downstream targets of B-Raf, such as MEK and ERK, which are involved in the regulation of cell growth and survival. In addition, it has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and to decrease the expression of anti-apoptotic proteins, such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency as a B-Raf inhibitor. This compound has been shown to be more selective and potent than other B-Raf inhibitors, such as vemurafenib. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more potent and selective B-Raf inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative diseases. Additionally, the combination of this compound with other chemotherapeutic agents for the treatment of cancer should be further explored.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-isopropoxy-5-(trifluoromethyl)aniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colon, and lung cancer cells. In addition, it has been found to synergize with other chemotherapeutic agents, such as vemurafenib, to enhance their anticancer effects. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H15BrF3NO2 |
|---|---|
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
3-bromo-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15BrF3NO2/c1-10(2)24-15-7-6-12(17(19,20)21)9-14(15)22-16(23)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
ASXCYNHSFFNXJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






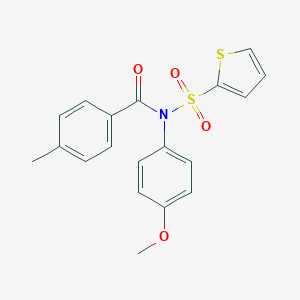
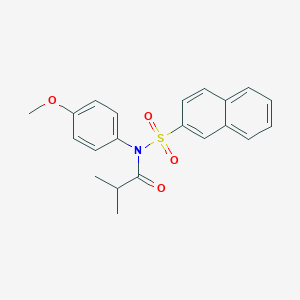


![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
